molecular formula C5H14ClN B3191359 Pentan-3-amine hydrochloride CAS No. 5398-26-5

Pentan-3-amine hydrochloride

Cat. No.: B3191359
CAS No.: 5398-26-5
M. Wt: 123.62 g/mol
InChI Key: SNZAGZGEMYZBEO-UHFFFAOYSA-N
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Description

Pentan-3-amine hydrochloride (C₅H₁₃N·HCl) is a branched aliphatic amine salt with a molecular weight of 123.62 g/mol . It is supplied as a solid by Sigma-Aldrich for early discovery research, though users must independently verify its identity and purity due to the absence of provided analytical data . The compound exhibits acute oral toxicity (Category 3) and eye irritation (Category 2) . Its SMILES string (NC(CC)CC.Cl) and InChI key (SNZAGZGEMYZBEO-UHFFFAOYSA-N) highlight its structural features: a secondary amine with a pentyl backbone and a chloride counterion .

Properties

CAS No.

5398-26-5

Molecular Formula

C5H14ClN

Molecular Weight

123.62 g/mol

IUPAC Name

pentan-3-amine;hydrochloride

InChI

InChI=1S/C5H13N.ClH/c1-3-5(6)4-2;/h5H,3-4,6H2,1-2H3;1H

InChI Key

SNZAGZGEMYZBEO-UHFFFAOYSA-N

SMILES

CCC(CC)N.Cl

Canonical SMILES

CCC(CC)N.Cl

Other CAS No.

5398-26-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Pentan-3-amine hydrochloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Reactivity/Solubility Notes Applications/Notes
This compound C₅H₁₃N·HCl 123.62 Branched aliphatic amine Steric hindrance slows kinetics; polar solvent solubility Early-stage research
Bicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₁₀ClN 119.59 Rigid bicyclic framework High rigidity reduces solubility; unique electronic environment Medicinal chemistry scaffolds
3-(Trifluoromethyl)this compound C₆H₁₁F₃N·HCl 196.61 Trifluoromethyl substitution Enhanced lipophilicity and metabolic stability Pharmaceutical intermediates
(R)-N-(1-Phenylethyl)this compound C₁₃H₂₂ClN 227.77 Chiral center with aromatic group Improved binding affinity; higher molecular weight Chiral synthesis

Q & A

Basic: What analytical methods are recommended to confirm the identity and purity of Pentan-3-amine hydrochloride?

Answer:
this compound is often supplied without analytical data, requiring researchers to verify identity and purity independently . Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks for the amine and hydrochloride groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying impurities under optimized solvent conditions (e.g., reverse-phase C18 columns).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and Cl.
    Reference Standards : Use certified reference materials (CRMs) for calibration, and cross-validate results with independent techniques.

Basic: What safety protocols should be followed when handling this compound?

Answer:
Based on hazard classifications (Acute Tox. Category 3, Eye Irrit. Category 2) :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolution.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Procedures : Rinse eyes/skin with water for 15 minutes if exposed. Maintain access to SDS and emergency contact protocols.

Advanced: How can synthesis protocols for this compound be optimized for yield and scalability?

Answer:
Key considerations include:

  • Amine Protonation : React pentan-3-amine with stoichiometric HCl in anhydrous ethanol under controlled pH (4–5) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.
  • Industrial Methods : Implement continuous flow reactors for precise temperature/pressure control and automated monitoring .
    Validation : Use in-line FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination.

Advanced: How should researchers address discrepancies in reported physicochemical properties of this compound?

Answer:
Contradictions in literature (e.g., melting points, solubility) may arise from polymorphic forms or impurities. Mitigation strategies:

  • Reproducibility Checks : Replicate experiments under standardized conditions (solvent grade, humidity control).
  • Advanced Characterization : Use differential scanning calorimetry (DSC) for polymorph identification and dynamic vapor sorption (DVS) for hygroscopicity analysis.
  • Data Transparency : Publish full experimental details (e.g., drying methods, instrument calibration) to enable cross-comparisons .

Advanced: What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-MS .
  • Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition under ICH Q1B guidelines.
  • Long-Term Storage : Store aliquots at -20°C in amber vials with desiccants; compare results to room-temperature controls .

Advanced: How can researchers design assays to investigate the biological interactions of this compound?

Answer:

  • Receptor Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors.
  • Cellular Assays : Evaluate cytotoxicity in HEK293 or HepG2 cells using MTT assays. Include positive/negative controls (e.g., ethanolamine for amine-related effects) .
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.

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